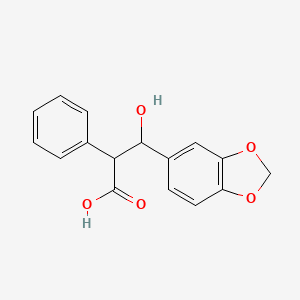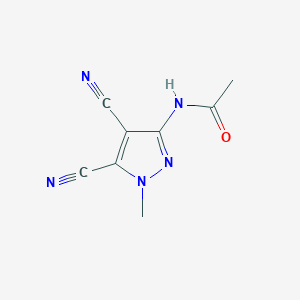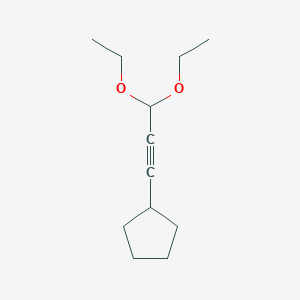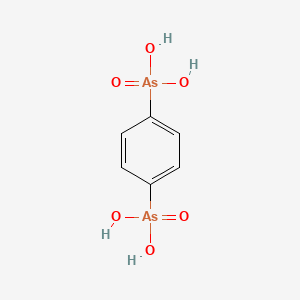
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon. It is a derivative of benzanthracene, characterized by the addition of two methyl groups at positions 7 and 12, and the reduction of the 5,6 positions to a dihydro form. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent controls to minimize exposure and environmental release .
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully hydrogenated aromatic rings.
Substitution: Nitro, sulfonic, and other substituted derivatives.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is extensively used in scientific research, particularly in the following fields:
Chemistry: Studied for its reactivity and as a model compound for polycyclic aromatic hydrocarbons.
Biology: Used in studies to understand the mechanisms of carcinogenesis.
Medicine: Investigated for its role in cancer development and potential therapeutic interventions.
Mécanisme D'action
The carcinogenic effects of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and cancer development. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-: Similar structure but lacks the dihydro form at positions 5,6.
BENZ(a)ANTHRACENE: The parent compound without any methyl substitutions.
CHRYSEENE: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.
Uniqueness
BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is unique due to its specific substitutions and reduction, which influence its chemical reactivity and biological activity. Its dihydro form at positions 5,6 and methyl groups at positions 7,12 make it distinct from other similar compounds .
Propriétés
Numéro CAS |
35281-29-9 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
7,12-dimethyl-5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-10H,11-12H2,1-2H3 |
Clé InChI |
OSPZOOPTBDSTQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3=CC=CC=C3C2=C(C4=CC=CC=C14)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)


![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)

![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)
